molecular formula C9H11PS2 B14584573 2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione CAS No. 61157-03-7

2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione

Cat. No.: B14584573
CAS No.: 61157-03-7
M. Wt: 214.3 g/mol
InChI Key: GWVYZLBYVGPSRF-UHFFFAOYSA-N
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Description

2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione is a heterocyclic compound containing phosphorus and sulfur atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione can be synthesized through the reaction of dichlorophenylphosphine with an ω-chloroalkanethiol, followed by cyclization with the aid of lithium metal . This method involves the formation of a phosphorus-sulfur bond, which is crucial for the compound’s stability and reactivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism by which 2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique ring structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,2-oxaphospholane
  • 2-Phenyl-1,2-oxaphosphorinane
  • 2-Phenyl-1,2-thiaphosphorinane

Uniqueness

2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione is unique due to the presence of both phosphorus and sulfur in its ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61157-03-7

Molecular Formula

C9H11PS2

Molecular Weight

214.3 g/mol

IUPAC Name

2-phenyl-2-sulfanylidene-1,2λ5-thiaphospholane

InChI

InChI=1S/C9H11PS2/c11-10(7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

GWVYZLBYVGPSRF-UHFFFAOYSA-N

Canonical SMILES

C1CP(=S)(SC1)C2=CC=CC=C2

Origin of Product

United States

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